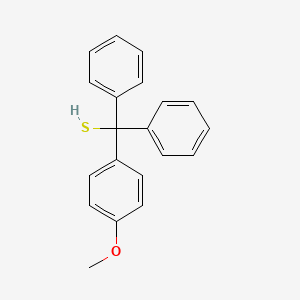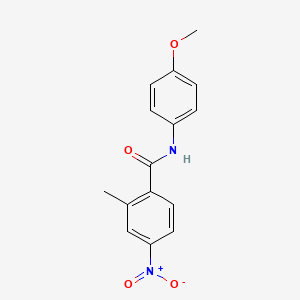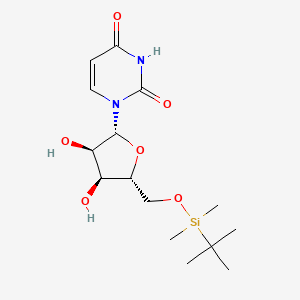
5'-O-t-butyldimethylsilyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-t-butyldimethylsilyluridine is a modified nucleoside derived from uridine. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 5’-hydroxyl group of uridine. This modification enhances the compound’s stability and lipophilicity, making it useful in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-t-butyldimethylsilyluridine typically involves the protection of the 5’-hydroxyl group of uridine with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of reusable acidic resins for deprotection steps and solvent-free conditions can further improve the efficiency and environmental sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-t-butyldimethylsilyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the uridine base or the silyl group.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in biochemical research and pharmaceutical development .
Applications De Recherche Scientifique
5’-O-t-butyldimethylsilyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and oligonucleotides.
Biology: The compound is employed in studies involving RNA synthesis and modification.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 5’-O-t-butyldimethylsilyluridine involves its incorporation into nucleic acids, where it can interfere with the normal function of RNA and DNA. The TBDMS group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the suppression of viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-tert-Butyldimethylsilylthymidine: Similar in structure but with a thymine base instead of uracil.
5’-O-tert-Butyldimethylsilyl-5-iodo-2’-deoxyuridine: Contains an iodine atom, which can enhance its biological activity
Uniqueness
5’-O-t-butyldimethylsilyluridine is unique due to its specific modification at the 5’-hydroxyl group, which provides enhanced stability and lipophilicity compared to other nucleoside analogs. This makes it particularly useful in applications requiring high stability and efficient cellular uptake .
Propriétés
Numéro CAS |
54925-65-4 |
|---|---|
Formule moléculaire |
C15H26N2O6Si |
Poids moléculaire |
358.46 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1 |
Clé InChI |
IDXWTSSXQWGFCF-OJAKKHQRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


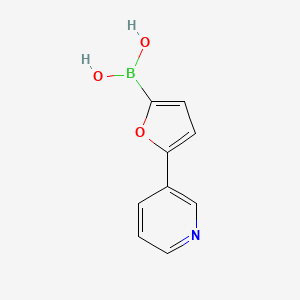

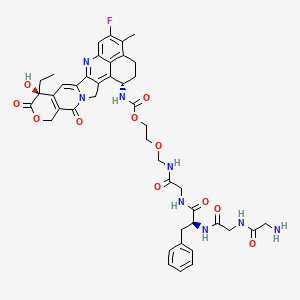
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
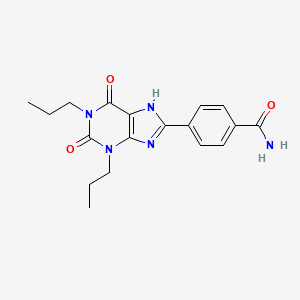
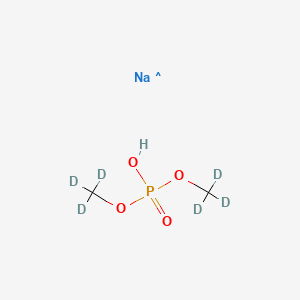
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
